3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a benzo[d]thiazole ring, which is further functionalized with a piperidin-1-ylsulfonyl group. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.
Result of Action
The inhibition of the COX enzymes by this compound results in a reduction in the production of prostaglandins . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidin-1-ylsulfonyl Group: The benzo[d]thiazole intermediate is then reacted with piperidine and a sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group.
Coupling with Benzamide: The final step involves coupling the substituted benzo[d]thiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the benzo[d]thiazole and piperidin-1-ylsulfonyl groups, resulting in different biological activity.
Benzo[d]thiazol-2-ylbenzamide: Lacks the methoxy groups and piperidin-1-ylsulfonyl group, which may affect its binding properties and biological activity.
Piperidin-1-ylsulfonylbenzo[d]thiazole: Lacks the benzamide core, potentially altering its pharmacokinetic properties.
Uniqueness
The combination of the methoxy-substituted benzamide core with the benzo[d]thiazole and piperidin-1-ylsulfonyl groups makes 3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide unique. This structural complexity may confer specific binding properties and biological activities not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-15-10-14(11-16(12-15)29-2)20(25)23-21-22-18-7-6-17(13-19(18)30-21)31(26,27)24-8-4-3-5-9-24/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNQTDYHNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.